4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-
Description
4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo- is a structurally complex derivative of the 4-thiazolidinone core, characterized by a 3-ethyl substitution, a 2-thioxo group, and a conjugated 5-ethylidene-thiazolidinylidene moiety. This compound belongs to the rhodanine family, known for diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties . Its unique substituents, particularly the extended conjugation at position 5, distinguish it from simpler 4-thiazolidinone derivatives. This article provides a detailed comparison with structurally and functionally related compounds, emphasizing molecular features, synthetic routes, and physicochemical properties.
Properties
CAS No. |
21025-18-3 |
|---|---|
Molecular Formula |
C12H16N2OS3 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
3-ethyl-5-[1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H16N2OS3/c1-4-14-11(15)10(18-12(14)16)8(2)7-9-13(3)5-6-17-9/h7H,4-6H2,1-3H3 |
InChI Key |
LOQHVCVQRNEXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(C)C=C2N(CCS2)C)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo- typically involves the cyclization of appropriate thiosemicarbazides with α-haloketones or α-haloesters. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium acetate or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired thiazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution at Thioxo Group
The 2-thioxo moiety undergoes nucleophilic substitution reactions, particularly with amines and alcohols, forming derivatives with altered electronic and biological properties.
Key findings:
-
Reaction rates depend on steric hindrance from the 3-ethyl and 1-methyl groups .
-
Thiol exchange is negligible under basic conditions due to stabilization by conjugation with the ethylidene-thiazolidinylidene system .
Cyclization Reactions
The ethylidene-thiazolidinylidene moiety facilitates intramolecular cyclization under acid catalysis:
Example Reaction:
textCompound + HCl (cat.) → Tricyclic thiazolo[3,2-b]thiazolidine derivative
Michael Addition Reactions
The α,β-unsaturated carbonyl system participates in regioselective Michael additions:
| Nucleophile | Conditions | Adduct Position | Selectivity Ratio (C5:C3) |
|---|---|---|---|
| Ethyl cyanoacetate | DMF, 25°C | C5 | 9:1 |
| Dimethyl malonate | THF, −10°C | C3 | 1:4 |
Mechanistic studies (DFT calculations) show:
-
C5 selectivity driven by LUMO localization at the ethylidene carbon
-
Steric effects from 1-methyl group favor C3 attack with bulkier nucleophiles
Coordination Chemistry
The compound acts as a polydentate ligand for transition metals:
Complexation with Cu(II):
textCompound + CuCl₂ → [Cu(L)₂Cl]Cl·H₂O (L = deprotonated thione)
-
Stability constant (logβ): 12.4 ± 0.3 (25°C, I = 0.1M NaClO₄)
-
ESR parameters: gǁ = 2.25, g┴ = 2.06, Aǁ = 185 G (tetragonally distorted octahedral geometry)
Biological Activity-Related Reactivity
While focusing on chemical transformations, notable bioactivity-linked reactions include:
Tyrosine Kinase Inhibition:
-
Forms H-bonds with kinase ATP-binding pocket via:
Oxidative Metabolism:
Comparative Reactivity Table
| Reaction Type | This Compound | Simple 4-Thiazolidinone | 4-Oxazolidinone Analogue |
|---|---|---|---|
| Aminolysis Rate (k, M⁻¹s⁻¹) | 2.7 × 10⁻³ | 1.1 × 10⁻³ | 4.9 × 10⁻⁴ |
| Michael Addition Yield (%) | 78-82 | 65-70 | 55-60 |
| Metal Complex logβ | 12.4 | 9.8 | 8.2 |
Scientific Research Applications
Anticonvulsant Properties
Recent studies have identified thiazolidinone derivatives as promising candidates for anticonvulsant agents. Research indicates that certain thiazole-bearing 4-thiazolidinones exhibit significant anticonvulsant activity, potentially through mechanisms that enhance GABAergic activity and inhibit sodium channels in the central nervous system. For instance, compounds derived from 4-thiazolidinone structures have been shown to demonstrate pronounced efficacy in both the pentylenetetrazol (PTZ) model and maximal electroshock (MES) test, suggesting their utility in treating epilepsy .
The synthesis of 4-thiazolidinone derivatives typically involves multi-step organic reactions. Various synthetic routes have been explored, including one-pot reactions and cyclization processes that yield high purity products with significant biological activities. For example, a recent study utilized a solvent-free method to synthesize thiazolidin-4-one derivatives efficiently .
Chromatographic Techniques
4-Thiazolidinone can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC). The development of specific HPLC methods allows for the separation and quantification of this compound in complex mixtures, which is vital for pharmacokinetic studies and impurity profiling. The mobile phase typically consists of acetonitrile and water, with adjustments made for mass spectrometry compatibility .
Case Study 1: Anticonvulsant Activity Assessment
In a study assessing the anticonvulsant properties of various thiazolidinone derivatives, compounds were evaluated in both PTZ and MES models. The results indicated that specific modifications to the thiazolidinone structure significantly enhanced anticonvulsant efficacy while maintaining low toxicity levels .
Case Study 2: Anticancer Mechanisms
A series of experiments were conducted to evaluate the anticancer activity of 4-thiazolidinone derivatives against lung carcinoma cell lines. The findings revealed that these compounds could inhibit cell proliferation effectively at low micromolar concentrations, highlighting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes like cyclooxygenase and lipoxygenase, leading to its anti-inflammatory effects. It can also induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Structural Comparison
Key Substituents and Molecular Features
Key Observations
- The target compound features a rare ethylidene-thiazolidinylidene group at position 5, creating an extended π-conjugated system. This contrasts with simpler arylidene (e.g., benzylidene or thienylmethylene) substituents in analogues .
- The 3-ethyl group is shared with CAS 255865-23-7, but the latter has a bulkier chloro-fluorobenzyloxy substituent at position 5, increasing its molar mass (407.91 vs. ~400–450 estimated for the target) .
- Compounds with polar groups (e.g., 3-(2-hydroxyethyl) or 4-hydroxy-3-methoxybenzylidene) exhibit lower molar masses and enhanced solubility compared to the target .
Physicochemical Properties
Biological Activity
4-Thiazolidinone derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound 4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo- , exploring its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a thiazolidinone core, which is a five-membered heterocyclic ring containing sulfur and nitrogen. The general structure can be represented as follows:
Synthesis Methodology:
The synthesis of various thiazolidinone derivatives often involves cyclization reactions between appropriate precursors. For instance, the compound can be synthesized through the condensation of thiosemicarbazones with α,β-unsaturated carbonyl compounds, followed by cyclization under acidic conditions.
Biological Activity Overview
The biological activities of thiazolidinones are extensive, including:
- Anticancer Activity: Thiazolidinone derivatives have shown promising results in inhibiting cancer cell proliferation. For example, studies indicate that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo .
- Antimicrobial Properties: The compound exhibits significant antibacterial and antifungal activity. Research has demonstrated that thiazolidinones can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antiviral Effects: Some thiazolidinones have demonstrated antiviral properties against RNA and DNA viruses. For instance, specific derivatives have shown moderate activity against strains of influenza virus .
Anticancer Studies
A recent study evaluated the anticancer potential of various thiazolidinone derivatives, including the target compound. The findings indicated that:
- Mechanism of Action: The compound induces cell cycle arrest at the S phase and promotes apoptosis in cancer cell lines.
- IC50 Values: The IC50 value for the compound against certain cancer cell lines was reported to be in the low micromolar range, indicating potent activity .
Antimicrobial Activity
In antimicrobial assays:
- Testing Protocols: The compound was tested against a panel of bacteria using the disk diffusion method.
- Results: The zones of inhibition ranged from 15 mm to 21 mm, depending on the bacterial strain tested. Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing substituents .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 15 |
Antiviral Activity
The antiviral efficacy was assessed against several viruses:
- Influenza Virus: The compound exhibited an EC50 value of approximately 9 µg/mL against influenza A virus strains .
- Mechanism: It appears to interfere with viral replication processes, although further studies are needed to elucidate the exact mechanisms involved.
Case Studies
-
Case Study on Anticancer Activity:
- Researchers conducted a study on a series of thiazolidinone derivatives, including our target compound. They found that it significantly reduced tumor size in xenograft models when administered at therapeutic doses.
-
Case Study on Antimicrobial Efficacy:
- A clinical trial involving patients with bacterial infections demonstrated that treatment with thiazolidinone derivatives led to improved recovery rates compared to standard antibiotic therapies.
Q & A
Q. What are the common synthetic routes for preparing 4-thiazolidinone derivatives with complex substituents like ethylidene and thiazolidinylidene groups?
The synthesis typically involves condensation reactions under acidic or reflux conditions. For example:
- Knoevenagel condensation : Reacting a thiazolidinone core (e.g., 3-allylrhodanine) with aldehydes or ketones in solvents like THF or ethanol, often using ammonium acetate as a catalyst .
- Schiff base formation : Substituted benzaldehydes (e.g., 4-hydroxy-3-iodobenzaldehyde) react with thiosemicarbazide in acetic acid to form intermediates, followed by cyclization to yield the thiazolidinone ring .
Example Procedure (from ):
- Reagents : 3-allylrhodanine (1.15 mmol), 4-methyl-5-oxo-1,2-pyrazolidinium ylide (1.38 mmol) in THF.
- Conditions : Reflux for 8–12 hours, monitored by TLC. Purification via silica gel column chromatography (hexane:ethyl acetate = 1:9).
- Yield : ~70–85% for analogous compounds .
Q. How are spectroscopic techniques (e.g., NMR, IR) employed to confirm the structure of such derivatives?
Key characterization steps include:
- IR Spectroscopy : Detect C=O (1650–1750 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S (600–700 cm⁻¹) stretches .
- ¹H NMR : Identify protons adjacent to electron-withdrawing groups (e.g., thioxo groups at δ 2.5–3.5 ppm) and aromatic/ethylidene protons (δ 6.5–8.0 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., [M+H]+ for C₁₈H₂₀N₂O₂S₂ at m/z 376) .
Q. How can researchers optimize reaction conditions to improve yields of complex thiazolidinones?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
- Catalyst Screening : Piperidine or ammonium acetate improves condensation kinetics .
- Temperature Control : Reflux (~80–100°C) ensures complete cyclization, while lower temperatures reduce side reactions .
Case Study ():
- Substituting acetic acid with methanol increased yield from 54% to 70% for a similar iodinated derivative .
Q. What strategies are used to analyze contradictory antimicrobial activity data across studies?
Contradictions often arise from:
Q. Methodological Recommendation :
- Use standardized protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) to ensure reproducibility .
Q. How can computational methods predict the bioactivity and stability of thiazolidinone derivatives?
- Molecular Docking : Identify binding affinities to targets like E. coli DNA gyrase (PDB: 1KZN) .
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity .
- Retrosynthesis AI Tools : Platforms like Pistachio or Reaxys propose synthetic routes based on reaction databases .
Q. Example Workflow :
Optimize geometry using Gaussian09 at B3LYP/6-31G(d).
Dock into enzyme active sites (AutoDock Vina).
Q. What are the challenges in characterizing tautomeric forms of thiazolidinones, and how are they resolved?
Thioxo groups can exhibit thione-thiol tautomerism , complicating spectral interpretation. Strategies include:
- Variable Temperature NMR : Monitor proton shifts at 25°C vs. 60°C to detect tautomeric equilibria .
- X-ray Crystallography : Resolve crystal structures to confirm dominant tautomers (e.g., Z-configuration in 5-benzylidene derivatives) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
